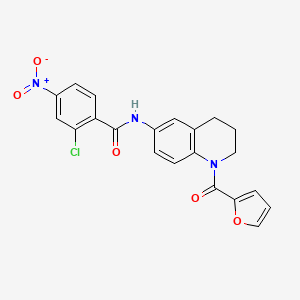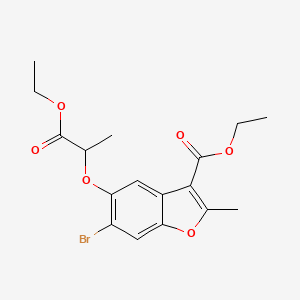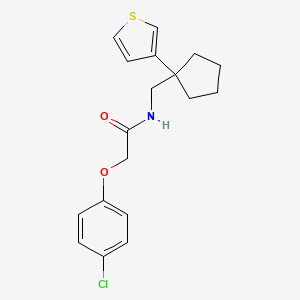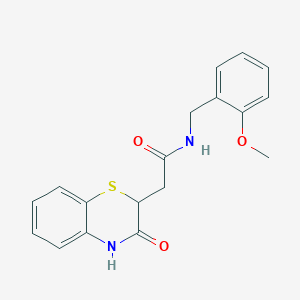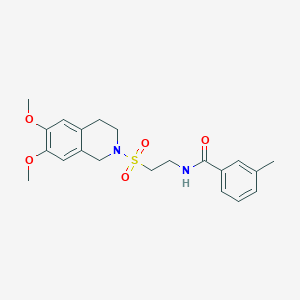
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide is a unique organic compound characterized by its intricate structure. This compound is notable for its complex isoquinoline core, appended with various functional groups that confer a wide range of chemical and biological activities.
Aplicaciones Científicas De Investigación
N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide finds applications in several fields:
Chemistry:
Used as a building block for the synthesis of more complex molecules.
Acts as a precursor in the development of new organic materials.
Biology:
Employed in the study of isoquinoline alkaloids, which have significant biological activities.
Acts as a probe to study enzyme activities.
Medicine:
Potential therapeutic agent due to its bioactive isoquinoline core.
Studied for its anti-cancer and anti-inflammatory properties.
Industry:
Utilized in the manufacturing of dyes and pigments.
Serves as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
Target of action
The compound belongs to the class of 1,2,3,4-tetrahydroisoquinolines . Compounds of this class are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of action
1,2,3,4-tetrahydroisoquinolines often interact with various cellular targets, including enzymes and receptors, to exert their effects .
Biochemical pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Many 1,2,3,4-tetrahydroisoquinolines are known to interact with dopaminergic and serotonergic systems in the brain .
Pharmacokinetics
Many 1,2,3,4-tetrahydroisoquinolines are known to have good bioavailability and can cross the blood-brain barrier .
Result of action
Many 1,2,3,4-tetrahydroisoquinolines have neuroprotective effects and can modulate neurotransmitter systems .
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Synthesis of Isoquinoline Core: The isoquinoline core can be synthesized via a Pomeranz-Fritsch reaction, involving the condensation of benzaldehyde derivatives with amino acetaldehyde diethyl acetal under acidic conditions.
Introduction of Dimethoxy Groups: The dimethoxy groups are introduced through electrophilic aromatic substitution, where methoxy groups are appended to the benzene ring using methyl iodide in the presence of a strong base like sodium hydride.
Sulfonylation: The sulfonyl group is added by reacting the compound with sulfonyl chloride under basic conditions.
Final Coupling: The final step involves coupling the sulfonyl isoquinoline derivative with 3-methylbenzamide via a nucleophilic substitution reaction under mild conditions.
Industrial Production Methods
In industrial settings, this compound is typically produced via a continuous flow process to enhance yield and purity. This method involves:
Automated synthesis equipment to control reaction parameters precisely.
The use of high-purity reagents to minimize by-product formation.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Under oxidative conditions, the compound can undergo transformations at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reductive reactions, especially in the presence of hydrogen and a palladium catalyst, can lead to the saturation of the isoquinoline ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, which can be replaced with various nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromic acid (H₂CrO₄)
Reduction: Hydrogen (H₂), Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Methyl iodide (CH₃I)
Major Products Formed
Quinone derivatives: from oxidation
Hydrogenated isoquinoline derivatives: from reduction
Aminated or thiolated derivatives: from substitution
Comparación Con Compuestos Similares
Similar Compounds
Papaverine: Another isoquinoline derivative with vasodilatory properties.
Berberine: Known for its antibacterial and anti-inflammatory effects.
Noscapine: Used as a cough suppressant and investigated for anti-cancer properties.
Unique Features
The compound's unique sulfonyl group enhances its solubility and bioavailability.
Its specific molecular arrangement allows for selective targeting of enzymes and receptors.
Compared to similar compounds, N-(2-((6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3-methylbenzamide offers a unique blend of chemical stability and biological activity, making it a valuable asset in scientific research and industrial applications.
Propiedades
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-5-4-6-17(11-15)21(24)22-8-10-29(25,26)23-9-7-16-12-19(27-2)20(28-3)13-18(16)14-23/h4-6,11-13H,7-10,14H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNYYUOSSULMLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 6-methyl-2-{2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2680654.png)
![N-[(4-fluorophenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2680655.png)
![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}cyclopropanecarboxamide](/img/structure/B2680656.png)
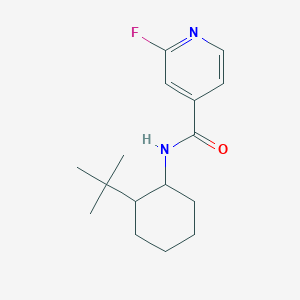
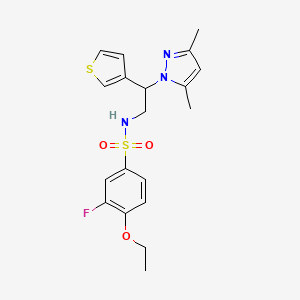
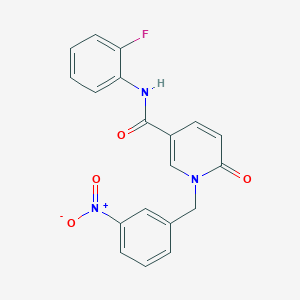
![2-Methoxy-N-[(E)-3-methylsulfonylprop-2-enyl]quinoline-4-carboxamide](/img/structure/B2680666.png)
![3-(4-ethoxyphenyl)-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2680667.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(1-methylindazol-5-yl)acetamide;hydrochloride](/img/structure/B2680669.png)
![5H-Cyclopenta[b]pyridine-2-methanamine,6,7-dihydro-(9ci)](/img/structure/B2680671.png)
